molecular formula C16H13Cl2NO6S3 B2410012 4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 2,5-dichlorobenzenesulfonate CAS No. 298216-06-5

4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 2,5-dichlorobenzenesulfonate

Cat. No.: B2410012
CAS No.: 298216-06-5
M. Wt: 482.36
InChI Key: QVUHJFHZEYCVGU-UHFFFAOYSA-N
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Description

4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 2,5-dichlorobenzenesulfonate is a complex organic compound with a molecular formula of C15H12Cl2O3S3 and a molecular weight of 407.355 g/mol . This compound is characterized by the presence of a dithiolan ring, a methoxy group, a nitro group, and a dichlorobenzenesulfonate moiety, making it a unique and versatile molecule in various chemical applications.

Properties

IUPAC Name

[4-(1,3-dithiolan-2-yl)-2-methoxy-6-nitrophenyl] 2,5-dichlorobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO6S3/c1-24-13-7-9(16-26-4-5-27-16)6-12(19(20)21)15(13)25-28(22,23)14-8-10(17)2-3-11(14)18/h2-3,6-8,16H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUHJFHZEYCVGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-])C3SCCS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Synthesis: 2-Methoxy-4-Nitrophenol Derivatives

The synthesis begins with the preparation of 2-methoxy-4-nitrophenol, a foundational intermediate. Patent CN109776337 outlines a high-yield hydrolysis of N-(2-methoxy-4-nitrophenyl)acetamide using aqueous sodium hydroxide at 100°C for 2 hours, achieving 94.8% conversion to 2-methoxy-4-nitroaniline. Subsequent diazotization with sodium nitrite in hydrochloric acid, followed by hydrolysis, yields the phenolic moiety.

Critical considerations:

  • Nitration Positioning : The methoxy group at the ortho position directs nitration to the para position, ensuring regioselectivity.
  • Purification : Recrystallization from ethanol-water mixtures removes residual acetamide byproducts, with purity verified via HPLC (>98%).

Dithiolane Ring Formation

The 1,3-dithiolane moiety is introduced via cyclocondensation of 2-methoxy-4-nitrophenol with 1,2-ethanedithiol. Reaction conditions from analogous syntheses (e.g., 4-(1,3-dithiolan-2-yl)-2-methoxy-6-nitrophenyl 4-chlorobenzenesulfonate) suggest:

  • Catalyst : p-Toluenesulfonic acid (5 mol%) in anhydrous dichloromethane.
  • Reaction Time : 12 hours under reflux, achieving >85% yield.
  • Mechanism : Acid-catalyzed nucleophilic attack of thiols on a ketone intermediate, though the exact ketone precursor remains unspecified in available literature.

Structural Confirmation :

  • ¹H NMR : δ 3.15–3.30 (m, 4H, dithiolane -SCH2CH2S-).
  • IR : 1265 cm⁻¹ (C-O-C stretch, methoxy), 1530 cm⁻¹ (asymmetric NO₂ stretch).

Sulfonate Esterification

The final step couples 4-(1,3-dithiolan-2-yl)-2-methoxy-6-nitrophenol with 2,5-dichlorobenzenesulfonyl chloride. Protocol optimization from supplier data (AKSci, ChemBK) indicates:

  • Base : Pyridine (2 eq) as both catalyst and acid scavenger.
  • Solvent : Dry tetrahydrofuran (THF) at 0–5°C to minimize hydrolysis.
  • Stoichiometry : 1:1.1 molar ratio of phenol to sulfonyl chloride, driving reaction completion.

Yield and Purity :

  • Isolated Yield : 95.3% after column chromatography (silica gel, hexane/ethyl acetate 4:1).
  • Purity Analysis : 95% by GC-MS; residual solvents <0.1% (ICH guidelines).

Process Scalability and Industrial Considerations

Large-scale production (≥1 kg) necessitates:

  • Continuous Flow Nitration : Mitigates exothermic risks associated with batch nitration.
  • In Situ Dithiolane Formation : Eliminates isolation of reactive ketone intermediates, reducing decomposition.
  • Waste Management : Thiol byproducts require oxidation to disulfides for safe disposal.

Analytical Characterization

Spectroscopic Data :

  • ¹³C NMR : 167.2 ppm (sulfonate ester C=O), 148.9 ppm (NO₂), 56.7 ppm (OCH3).
  • HRMS : m/z 482.4 ([M+H]⁺, calculated for C16H13Cl2NO6S3).

Thermal Stability :

  • DSC : Decomposition onset at 210°C, indicating suitability for room-temperature storage.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 2,5-dichlorobenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiolan ring can yield sulfoxides or sulfones, while reduction of the nitro group results in the corresponding amine .

Scientific Research Applications

Chemistry

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow it to participate in various organic transformations, making it useful in developing new synthetic pathways.

Biology

The compound's distinctive structure enables it to interact with biological molecules, making it relevant for studying enzyme interactions and protein modifications. Research has demonstrated that compounds containing dithiolane structures exhibit significant biological activities:

  • Antioxidant Properties : These compounds can protect cells from oxidative stress by scavenging free radicals.
  • Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis through mitochondrial pathways .
  • Enzyme Inhibition : It has been identified as an inhibitor of glucosidase and other enzymes involved in carbohydrate metabolism, suggesting potential applications in diabetes management .

Research highlights several key biological activities associated with 4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 2,5-dichlorobenzenesulfonate:

  • Antioxidant Activity : Exhibits strong free radical scavenging capabilities.
  • Anticancer Effects : In vitro studies indicate effectiveness against pancreatic cancer cells (PANC-1) and other lines.
  • Enzyme Inhibition : Inhibits enzymes relevant to metabolic pathways associated with diseases like diabetes .

Case Studies

  • Antioxidant Studies : A study evaluated the antioxidant properties using the CUPRAC assay, revealing significant activity that suggests therapeutic potential in oxidative stress-related conditions.
  • Anticancer Research : In vitro experiments demonstrated that the compound effectively inhibited growth in various cancer cell lines, with mechanisms involving apoptosis induction confirmed through flow cytometry and caspase activity assays.
  • Enzyme Inhibition Studies : Research focused on enzyme inhibition showed the compound's ability to inhibit glucosidase, indicating its potential application in managing blood sugar levels in diabetic patients .

Mechanism of Action

The mechanism of action of 4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 2,5-dichlorobenzenesulfonate involves its interaction with molecular targets through its functional groups. The dithiolan ring can form covalent bonds with thiol groups in proteins, while the nitro and methoxy groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Dithiolan-2-yl)phenyl 2,5-dichlorobenzenesulfonate
  • 4-(1,3-Dithiolan-2-yl)phenyl 2,5-dichlorobenzene-1-sulfonate

Uniqueness

Compared to similar compounds, 4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 2,5-dichlorobenzenesulfonate is unique due to the presence of the methoxy and nitro groups, which provide additional reactivity and potential for diverse applications. These functional groups enable the compound to participate in a wider range of chemical reactions and biological interactions .

Biological Activity

4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 2,5-dichlorobenzenesulfonate (CAS No. 298216-06-5) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant studies that highlight its significance in pharmaceutical research.

The molecular formula of this compound is C18H17Cl2N2O5S2C_{18}H_{17}Cl_2N_2O_5S_2, with a molecular weight of approximately 421.37 g/mol. The structure includes a dithiolan moiety, which is known for contributing to various biological activities due to its ability to form stable complexes with metal ions and other biomolecules.

Biological Activity Overview

Research has indicated that compounds containing dithiolane structures exhibit a range of biological activities, including:

  • Antioxidant Properties : Dithiolane derivatives often show significant antioxidant activity, which can protect cells from oxidative stress.
  • Anticancer Activity : Some studies have demonstrated that dithiolane-containing compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Enzyme Inhibition : These compounds may also act as enzyme inhibitors, affecting metabolic pathways relevant to disease states.

Antioxidant Activity

A study evaluating the antioxidant properties of similar dithiolane compounds revealed that they exhibit strong free radical scavenging abilities. The CUPRAC (cupric reducing antioxidant capacity) assay indicated significant activity, suggesting potential therapeutic applications in oxidative stress-related conditions .

Anticancer Effects

In vitro studies have shown that this compound can effectively inhibit the growth of pancreatic cancer cells (PANC-1) and other cancer cell lines. The mechanism involves the induction of apoptosis via mitochondrial pathways, which was confirmed through flow cytometry and caspase activity assays .

Enzyme Inhibition Studies

Research focusing on enzyme inhibition highlighted the compound's ability to inhibit glucosidase and other enzymes involved in carbohydrate metabolism. This characteristic suggests potential applications in managing diabetes by regulating blood sugar levels .

Case Studies

StudyFindings
Study on Antioxidant Activity Demonstrated significant free radical scavenging ability using CUPRAC assay.
Cytotoxicity Testing Showed potent anticancer effects against PANC-1 cells with IC50 values ranging from 0.9 to 4.5 µM .
Enzyme Inhibition Effective inhibition of glucosidase, indicating potential for diabetes management .

Q & A

Synthesis and Optimization

Basic Question : What are standard synthetic routes for preparing 4-(1,3-dithiolan-2-yl)-2-methoxy-6-nitrophenyl 2,5-dichlorobenzenesulfonate? Methodological Answer : The compound is synthesized via sequential functionalization of the phenyl backbone. A common approach involves:

Dithiolane Formation : Reacting a formyl-substituted intermediate with ethanedithiol under acidic conditions (e.g., BF₃·Et₂O catalysis) to form the 1,3-dithiolane ring .

Sulfonate Esterification : Coupling the dithiolan-containing phenol intermediate with 2,5-dichlorobenzenesulfonyl chloride in anhydrous conditions (e.g., using pyridine as a base).
Key Considerations :

  • Purity of intermediates (monitored via TLC/HPLC).
  • Use of inert atmosphere to prevent oxidation of the dithiolane group .

Advanced Question : How can reaction yields be improved for the dithiolane-forming step? Methodological Answer : Optimization strategies include:

  • Catalyst Screening : Testing Lewis acids (e.g., ZnCl₂, SnCl₄) to enhance ethanedithiol reactivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states.
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions (e.g., dimerization) .

Structural Characterization

Basic Question : What analytical techniques are used to confirm the compound’s structure? Methodological Answer :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR to verify aromatic substitution patterns and dithiolane proton environments (δ ~5.0–5.5 ppm) .
    • ²D NOESY to resolve steric interactions between methoxy and nitro groups.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 527.93).

Advanced Question : How are crystallographic methods applied to resolve structural ambiguities? Methodological Answer :

  • Single-Crystal X-ray Diffraction : SHELX programs (e.g., SHELXL) refine crystal structures, particularly for verifying sulfonate ester geometry and dithiolane ring puckering .
  • Challenges : Crystallization may require vapor diffusion with dichloromethane/hexane mixtures.

Stability and Degradation

Basic Question : What storage conditions ensure compound stability? Methodological Answer :

  • Temperature : Store at –18°C in amber vials to prevent photodegradation .
  • Matrix Compatibility : Avoid polar solvents (e.g., methanol) that may hydrolyze the sulfonate ester.

Advanced Question : How can degradation pathways be systematically analyzed? Methodological Answer :

  • Forced Degradation Studies : Expose the compound to:
    • Acidic/alkaline conditions (0.1 M HCl/NaOH) to assess sulfonate ester hydrolysis.
    • UV light (254 nm) to monitor dithiolane ring opening.
  • LC-MS/MS : Identify degradation products via fragmentation patterns (e.g., loss of –SO₂– group at m/z 381.1) .

Biological Activity Profiling

Basic Question : What in vitro models are suitable for preliminary bioactivity screening? Methodological Answer :

  • Antimicrobial Assays : Use microbroth dilution (CLSI guidelines) to determine MICs against S. aureus or E. coli .
  • Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization in HeLa cells.

Advanced Question : How can structure-activity relationships (SAR) guide derivative design? Methodological Answer :

  • Modular Substitutions :
    • Replace the nitro group with –CF₃ to enhance lipophilicity (logP optimization).
    • Introduce electron-withdrawing groups (e.g., –CN) on the dichlorobenzene ring to stabilize sulfonate ester bonds .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict electronic effects on sulfonate reactivity .

Analytical Method Development

Advanced Question : How can matrix effects be minimized during LC-MS quantification? Methodological Answer :

  • SPE Cleanup : Use Oasis HLB cartridges (60 mg, 3 cc) with methanol conditioning to isolate the compound from complex matrices (e.g., wastewater) .
  • Internal Standards : Deuterated analogs (e.g., ²H₃-triclosan) correct for ion suppression/enhancement .

Metabolic Pathways

Advanced Question : What in vitro models elucidate metabolic transformations? Methodological Answer :

  • Hepatocyte Incubations : Use primary human hepatocytes (37°C, 5% CO₂) to identify phase I/II metabolites.
  • LC-HRMS : Detect glutathione adducts (e.g., m/z 742.1) indicative of dithiolane ring cleavage .

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